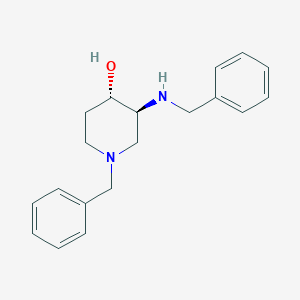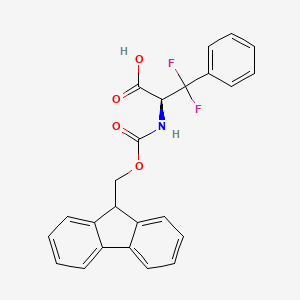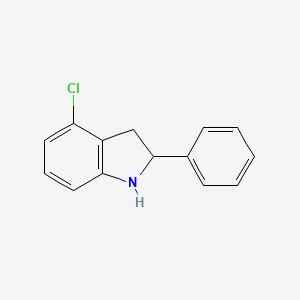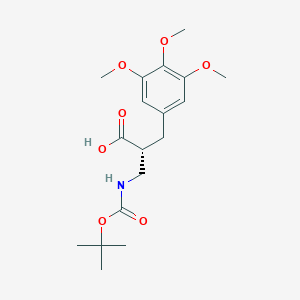![molecular formula C8H6ClN3O2 B12953926 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position further defines its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyridine derivative. One common method includes the use of diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often involve refluxing in solvents such as acetic acid or dioxane, with the addition of reagents like phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Aplicaciones Científicas De Investigación
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting various diseases.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and biological activity.
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid:
Uniqueness: The presence of both the chlorine atom and the carboxylic acid group in 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity to biological targets . These features make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-6-4(9)2-5(8(13)14)10-7(6)12-11-3/h2H,1H3,(H,13,14)(H,10,11,12) |
Clave InChI |
WKTMLYYTXXUGTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=NC2=NN1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)






![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)

![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)


